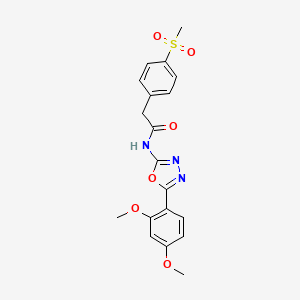
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O6S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C23H26N4O7S
- Molecular Weight : 482.54 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural components:
- Oxadiazole Ring : Compounds containing the oxadiazole moiety have demonstrated a range of biological activities, including antimicrobial and anticancer effects. The oxadiazole ring is believed to interact with various enzymes and receptors through binding to active or allosteric sites.
- Dimethoxyphenyl Group : The presence of methoxy groups enhances lipophilicity and can influence the compound's interaction with biological membranes, facilitating better absorption and bioavailability.
- Methylsulfonyl Phenyl Group : This group may contribute to the compound's ability to modulate inflammatory pathways and enhance its overall pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds with oxadiazole structures. For instance:
- A study evaluated various oxadiazole derivatives for their cytotoxic effects against several cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .
Antimicrobial Activity
Compounds with oxadiazole rings have also shown promise as antimicrobial agents. Research indicates that these compounds can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and inhibiting protein synthesis .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption : The presence of methoxy groups may enhance solubility in biological fluids.
- Distribution : Lipophilic compounds tend to have better tissue distribution.
- Metabolism : The compound may undergo metabolic transformations primarily in the liver.
- Excretion : Renal excretion is likely for polar metabolites formed during metabolism.
Case Studies
- Cytotoxicity Assays : In a study involving various cancer cell lines (e.g., HeLa and MCF7), derivatives similar to this compound demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM. These findings support the hypothesis that structural modifications can enhance anticancer activity .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent inhibitory effects comparable to established antibiotics .
特性
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-26-13-6-9-15(16(11-13)27-2)18-21-22-19(28-18)20-17(23)10-12-4-7-14(8-5-12)29(3,24)25/h4-9,11H,10H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCOKDSGRWBZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













